molecular formula C14H9N5O B13947413 8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine CAS No. 426268-10-2

8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine

Cat. No.: B13947413
CAS No.: 426268-10-2
M. Wt: 263.25 g/mol
InChI Key: BWSWBMFOGKKNQV-UHFFFAOYSA-N
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Description

8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxadiazole ring followed by its coupling with a naphthyridine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides or sulfonates.

Scientific Research Applications

8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for imaging.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,1,3-Benzoxadiazol-5-yl)acetic acid
  • (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride

Uniqueness

8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine stands out due to its unique combination of benzoxadiazole and naphthyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

426268-10-2

Molecular Formula

C14H9N5O

Molecular Weight

263.25 g/mol

IUPAC Name

8-(2,1,3-benzoxadiazol-5-yl)-1,7-naphthyridin-6-amine

InChI

InChI=1S/C14H9N5O/c15-12-7-8-2-1-5-16-13(8)14(17-12)9-3-4-10-11(6-9)19-20-18-10/h1-7H,(H2,15,17)

InChI Key

BWSWBMFOGKKNQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC(=C2N=C1)C3=CC4=NON=C4C=C3)N

Origin of Product

United States

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